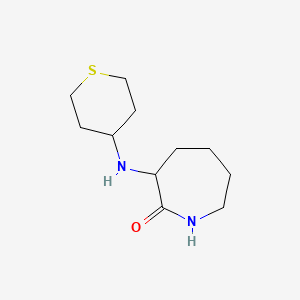![molecular formula C10H11ClN2O2 B7557375 4-[(2-Chloroacetyl)amino]-3-methylbenzamide](/img/structure/B7557375.png)
4-[(2-Chloroacetyl)amino]-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Chloroacetyl)amino]-3-methylbenzamide, also known as CAMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CAMB is a small molecule that belongs to the class of benzamides and has a molecular weight of 233.68 g/mol.
作用机制
The mechanism of action of 4-[(2-Chloroacetyl)amino]-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer progression, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. In addition, this compound has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. This compound has also been shown to modulate the activity of various ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-tumor activity. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of inflammatory pathways, which may contribute to its anti-inflammatory and neuroprotective effects. Furthermore, this compound has been shown to modulate the activity of various neurotransmitters and receptors in the brain, which may contribute to its anxiolytic and antidepressant effects.
实验室实验的优点和局限性
4-[(2-Chloroacetyl)amino]-3-methylbenzamide has several advantages for lab experiments, including its low molecular weight, high solubility in organic solvents, and ease of synthesis. However, this compound also has some limitations, including its low bioavailability and potential toxicity at high doses. Therefore, further studies are needed to optimize the formulation and dosage of this compound for therapeutic applications.
未来方向
There are several future directions for the research on 4-[(2-Chloroacetyl)amino]-3-methylbenzamide. First, more studies are needed to elucidate the mechanism of action of this compound and its interactions with other signaling pathways involved in cancer, inflammation, and neurodegeneration. Second, further studies are needed to optimize the formulation and dosage of this compound for therapeutic applications. Third, more studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials. Fourth, this compound can be used as a lead compound for the development of new analogs with improved pharmacological properties. Finally, this compound can be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects.
Conclusion
This compound is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects, and its mechanism of action involves the inhibition of various signaling pathways involved in disease progression. Further studies are needed to optimize the formulation and dosage of this compound for therapeutic applications and to evaluate its safety and efficacy in preclinical and clinical trials.
合成方法
4-[(2-Chloroacetyl)amino]-3-methylbenzamide can be synthesized through a multi-step process that involves the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-N-(2-chloroacetyl) acetamide. The final product is obtained after purification using column chromatography.
科学研究应用
4-[(2-Chloroacetyl)amino]-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
4-[(2-chloroacetyl)amino]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-6-4-7(10(12)15)2-3-8(6)13-9(14)5-11/h2-4H,5H2,1H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLUCHQAFLTUSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide](/img/structure/B7557302.png)
![2-[2-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide](/img/structure/B7557307.png)
![N-[(3,4-dichlorophenyl)methyl]-6-methylsulfonylpyridin-3-amine](/img/structure/B7557311.png)
![2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557315.png)
![2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol](/img/structure/B7557318.png)
![3-[(2-Chloroacetyl)amino]-2-methylbenzamide](/img/structure/B7557321.png)

![ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557335.png)
![N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide](/img/structure/B7557347.png)

![5-[(2-Chloroacetyl)amino]-2-fluorobenzamide](/img/structure/B7557354.png)
![1-[4-(1-Azabicyclo[2.2.2]octan-3-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7557368.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine](/img/structure/B7557382.png)